molecular formula C13H12FNO B7874474 3-Fluoro-6-methylphenyl-(2-pyridyl)methanol

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol

Cat. No.: B7874474
M. Wt: 217.24 g/mol
InChI Key: UTUVNAAXYMUFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol is an organic compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Fluoro-6-methylphenyl-(2-pyridyl)methanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves the synthesis of fluorinated pyridines, which can be achieved through various fluorination reactions .

Chemical Reactions Analysis

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol is widely used in scientific research due to its versatility. It is employed in:

    Chemistry: As a reagent in various organic synthesis reactions.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the compound enhances its reactivity and interaction with various biological molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol can be compared with other similar compounds, such as:

    2-Fluoro-5-fluoroalkoxypyridines: These compounds also contain fluorine atoms and exhibit similar reactivity.

    Fluorinated pyridines: These compounds share similar structural features and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and pyridyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-5-6-10(14)8-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVNAAXYMUFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.